molecular formula C9H13ClSi B156170 Benzylchlorodimethylsilane CAS No. 1833-31-4

Benzylchlorodimethylsilane

Cat. No.: B156170
CAS No.: 1833-31-4
M. Wt: 184.74 g/mol
InChI Key: ABHNFDUSOVXXOA-UHFFFAOYSA-N
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Description

Benzylchlorodimethylsilane is an organosilicon compound with the chemical formula C₉H₁₃ClSi. It is a colorless to almost colorless liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Mechanism of Action

Mode of Action

As a reagent, Benzylchlorodimethylsilane interacts with other compounds to facilitate chemical transformations. It is often used in the preparation of other compounds, such as silyl enynes and silylbissulfides . The exact mode of action depends on the specific reaction it is used in.

Biochemical Pathways

Its role is primarily in synthetic chemistry where it is used to prepare other compounds .

Result of Action

The result of this compound’s action is the formation of new compounds. For example, it can be used to prepare a ferrocene-based mesoporous catalyst, applicable in the oxidation of styrene . It can also be used to prepare silylbissulfide named 3-(benzyldimethylsilyl)-1,3-bis(phenylthio)-1-propene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylchlorodimethylsilane can be synthesized through the reaction of benzyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{C₆H₅CH₂Cl} + \text{(CH₃)₂SiCl₂} \rightarrow \text{C₆H₅CH₂Si(CH₃)₂Cl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reactants and products. The product is then purified through distillation to achieve the desired purity level .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.

    Oxidation Reactions: It can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

Scientific Research Applications

Benzylchlorodimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silyl enynes and silylbissulfides.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone-based materials, adhesives, and sealants

Comparison with Similar Compounds

    Chlorodimethylphenylsilane: Similar in structure but with a phenyl group instead of a benzyl group.

    Chlorodimethylsilane: Lacks the benzyl group, making it less reactive in certain substitution reactions.

    Chlorodimethylvinylsilane: Contains a vinyl group, which imparts different reactivity compared to the benzyl group.

Uniqueness: Benzylchlorodimethylsilane is unique due to the presence of the benzyl group, which enhances its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

benzyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHNFDUSOVXXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062012
Record name Silane, chlorodimethyl(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-31-4
Record name [(Chlorodimethylsilyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1833-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((chlorodimethylsilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(chlorodimethylsilyl)methyl]-
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Record name Silane, chlorodimethyl(phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylchlorodimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzylchlorodimethylsilane contribute to the synthesis of organometallic compounds like [(Benzyldimethylsilyl)tetramethylcyclopentadienyl]thallium(I)?

A1: this compound acts as a crucial reagent in a multi-step synthesis. First, it reacts with (tetramethylcyclopentadienyl)lithium (1) to form (benzyldimethylsilyl)tetramethylcyclopentadiene (3). This newly formed compound (3) then reacts with thallium ethoxide (TIOC2H5) (4) to yield the desired organometallic compound, [(Benzyldimethylsilyl)tetramethylcyclopentadienyl]thallium(I) (6) []. This reaction highlights the utility of this compound in introducing specific silyl groups into cyclopentadienyl ligands, ultimately leading to the formation of novel organometallic complexes.

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